molecular formula C12H13ClF3NO2 B3752406 butyl [4-chloro-3-(trifluoromethyl)phenyl]carbamate

butyl [4-chloro-3-(trifluoromethyl)phenyl]carbamate

Cat. No.: B3752406
M. Wt: 295.68 g/mol
InChI Key: URYDHLFQQNXRRT-UHFFFAOYSA-N
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Description

“Butyl [4-chloro-3-(trifluoromethyl)phenyl]carbamate” is an organic compound that is part of a class of chemicals known as carbamates . It contains a trifluoromethyl group, which is a common functional group in many pharmaceuticals . It is related to other compounds such as “tert-butyl N-[2-[4-fluoro-3-(trifluoromethyl)phenyl]allylamino]carbamate” and "4-Chloro-3-(trifluoromethyl)phenyl isocyanate" .


Synthesis Analysis

The synthesis of “this compound” and related compounds often involves the use of reagents such as Pivaloyl chloride and 4-Chloro-alpha,alpha,alpha-trifluoro-m-toluidine . A series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a carbamate group, a butyl group, and a 4-chloro-3-(trifluoromethyl)phenyl group . The molecular weight of a related compound, “tert-butyl N-[2-[4-fluoro-3-(trifluoromethyl)phenyl]allylamino]carbamate”, is 334.31 .

Safety and Hazards

“Butyl [4-chloro-3-(trifluoromethyl)phenyl]carbamate” may pose certain safety hazards. For instance, “4-Chloro-3-(trifluoromethyl)phenyl isocyanate” is considered hazardous by the 2012 OSHA Hazard Communication Standard and is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and is fatal if inhaled .

Properties

IUPAC Name

butyl N-[4-chloro-3-(trifluoromethyl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClF3NO2/c1-2-3-6-19-11(18)17-8-4-5-10(13)9(7-8)12(14,15)16/h4-5,7H,2-3,6H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URYDHLFQQNXRRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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